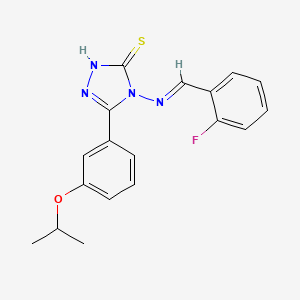![molecular formula C20H19ClN4O3S3 B12026901 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドは、チアジアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップを必要とします。一般的な方法の1つは、チアジアゾールコアの調製から始まり、続いてスルファニル基とヒドラジド基を導入します。反応条件は、多くの場合、エタノールやジメチルスルホキシド(DMSO)などの溶媒と、塩酸や水酸化ナトリウムなどの触媒を使用する必要があるため、反応を促進します。
工業生産方法
この化合物の工業生産方法は、自動反応器と連続フローシステムを使用した大規模合成を伴う場合があります。これらの方法は、有害な試薬や溶媒の使用を最小限に抑えながら、収率と純度を最適化するように設計されています。結晶化やクロマトグラフィーなどの技術は、最終製品の精製によく使用されます。
化学反応の分析
反応の種類
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、化合物内の特定の官能基を還元できます。
置換: 求核置換反応または求電子置換反応は、使用される試薬や条件に応じて発生する可能性があります。
一般的な試薬と条件
これらの反応に一般的な試薬には、酸、塩基、酸化剤、および還元剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
これらの反応から生成される主な生成物は、標的となる特定の官能基によって異なります。たとえば、酸化はスルホキシドまたはスルホンを形成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドには、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌活性、抗真菌活性、抗癌活性を示し、生物学的調査の対象となっています。
医学: 生物学的活性のために、薬物開発を含む潜在的な治療的用途について調査されています。
産業: この化合物のユニークな特性により、新しい材料や農薬の開発に役立ちます。
科学的研究の応用
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and agricultural chemicals.
作用機序
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、抗菌活性は、細菌の細胞膜を破壊したり、細菌の代謝に関与する重要な酵素を阻害したりする能力に起因する可能性があります。この化合物の抗癌効果は、特定のシグナル伝達経路を標的にすることにより、アポトーシスを誘導したり、細胞増殖を阻害したりする能力に関連する可能性があります。
類似の化合物との比較
類似の化合物
- 2-[(4-クロロベンジル)スルファニル]安息香酸
- 2-[(4-クロロベンジル)スルファニル]-5-フェニル-1,3,4-オキサジアゾール
- 2-[(4-クロロベンジル)スルファニル]-5-(2-フリル)-1,3,4-オキサジアゾール
独自性
類似の化合物と比較して、2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドは、その官能基のユニークな組み合わせにより、その多様な生物学的活性と潜在的な用途に貢献しています。チアジアゾールコアの存在とスルファニル基とヒドラジド基の特定の配置は、その反応性と生物学的標的との相互作用を高めます。
類似化合物との比較
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]benzoic acid
- 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential applications. The presence of the thiadiazole core and the specific arrangement of sulfanyl and hydrazide groups enhance its reactivity and interaction with biological targets.
特性
分子式 |
C20H19ClN4O3S3 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-8-5-14(9-17(16)28-2)10-22-23-18(26)12-30-20-25-24-19(31-20)29-11-13-3-6-15(21)7-4-13/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10+ |
InChIキー |
XFZLIWDPHGAPLH-LSHDLFTRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12026829.png)

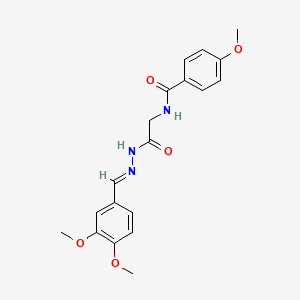
![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026845.png)
![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12026851.png)
![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)
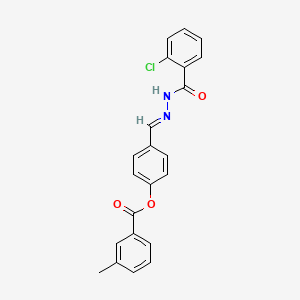
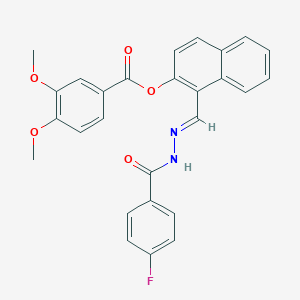
![(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026883.png)
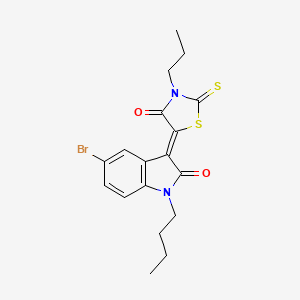
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026895.png)
